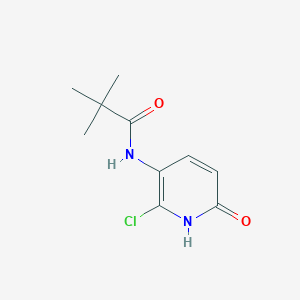

N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chloro-6-oxo-1H-pyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)12-6-4-5-7(14)13-8(6)11/h4-5H,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNMJXZSXBSFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(NC(=O)C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001156961 | |

| Record name | Propanamide, N-(2-chloro-1,6-dihydro-6-oxo-3-pyridinyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142192-18-4 | |

| Record name | Propanamide, N-(2-chloro-1,6-dihydro-6-oxo-3-pyridinyl)-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(2-chloro-1,6-dihydro-6-oxo-3-pyridinyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide, a substituted pyridinamide of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document outlines a plausible synthetic pathway and offers a detailed, predicted spectroscopic characterization based on established principles of organic chemistry. This guide is intended to serve as a valuable resource for researchers working with this compound or structurally related analogs, providing a framework for its synthesis, purification, and structural verification.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the diverse functionalities that can be introduced, make it a privileged scaffold in drug design. This compound incorporates several key features: a chlorinated pyridine core, a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and a bulky, lipophilic pivalamide moiety. This combination of functionalities suggests potential applications as an intermediate in the synthesis of more complex molecules or as a lead compound for optimization in various therapeutic areas. The purpose of this guide is to provide a detailed exposition of its molecular structure, a logical synthetic approach, and a thorough, predicted analytical profile to aid in its unambiguous identification.

Molecular Structure and Properties

This compound possesses a well-defined molecular architecture that dictates its physicochemical properties and potential biological activity.

Key Structural Features:

-

2-Chloro-6-hydroxypyridine Core: This heterocyclic nucleus is electron-deficient due to the electronegativity of the nitrogen atom and the chlorine substituent. The hydroxyl group at the 6-position can exist in tautomeric equilibrium with its corresponding pyridone form, which can significantly influence its reactivity and intermolecular interactions.

-

3-Pivalamide Substituent: The pivalamide group, also known as a tert-butylcarboxamide, is attached to the 3-position of the pyridine ring. The bulky tert-butyl group can impart steric hindrance, influencing the conformation of the molecule and its ability to interact with biological targets. The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), crucial for molecular recognition.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | |

| Molecular Weight | 228.68 g/mol | |

| Appearance | Solid (predicted) | |

| InChI Key | CQNMJXZSXBSFLZ-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)C(=O)Nc1ccc(O)nc1Cl |

graph "N_2_Chloro_6_hydroxypyridin_3_yl_pivalamide" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N1 [label="N", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; Cl1 [label="Cl", pos="2.6,1.5!"]; O1 [label="O", pos="-2.6,1.5!"]; N2 [label="N", pos="-2.6,-1.5!"]; C6 [label="C", pos="-3.9,-0.75!"]; O2 [label="O", pos="-5.2,-1.5!"]; C7 [label="C", pos="-3.9,0.75!"]; C8 [label="C", pos="-3.9,2.25!"]; C9 [label="C", pos="-5.2,0!"]; C10 [label="C", pos="-2.6,0!"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- C1; C5 -- Cl1; C1 -- O1; C2 -- N2; N2 -- C6; C6 -- O2 [style=double]; C6 -- C7; C7 -- C8; C7 -- C9; C7 -- C10;

// Atom labels with high contrast C1 [fontcolor="#202124"]; C2 [fontcolor="#202124"]; C3 [fontcolor="#202124"]; C4 [fontcolor="#202124"]; N1 [fontcolor="#4285F4"]; C5 [fontcolor="#202124"]; Cl1 [fontcolor="#34A853"]; O1 [fontcolor="#EA4335"]; N2 [fontcolor="#4285F4"]; C6 [fontcolor="#202124"]; O2 [fontcolor="#EA4335"]; C7 [fontcolor="#202124"]; C8 [fontcolor="#202124"]; C9 [fontcolor="#202124"]; C10 [fontcolor="#202124"]; }digraph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];A [label="2,6-Dichloropyridine"]; B [label="2,6-Dichloro-3-nitropyridine"]; C [label="2-Chloro-6-hydroxy-3-nitropyridine"]; D [label="3-Amino-2-chloro-6-hydroxypyridine"]; E [label="this compound"];

A -> B [label="HNO₃ / H₂SO₄"]; B -> C [label="NaOH or KOH"]; C -> D [label="Reduction (e.g., Fe/HCl or H₂/Pd-C)"]; D -> E [label="Pivaloyl chloride, Base"]; }

Caption: Proposed synthetic route to the target molecule.

Synthesis of 3-Amino-2-chloro-6-hydroxypyridine (Key Intermediate)

Step 1: Nitration of 2,6-Dichloropyridine

The synthesis commences with the regioselective nitration of 2,6-dichloropyridine. The two chlorine atoms are deactivating and ortho-, para-directing. However, the pyridine nitrogen is strongly deactivating, particularly towards the 2, 4, and 6 positions. Nitration is therefore expected to occur at the 3-position.

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

-

Slowly add 2,6-dichloropyridine, maintaining the temperature below 10 °C.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the reaction temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2,6-dichloro-3-nitropyridine.

-

Step 2: Selective Hydrolysis of 2,6-Dichloro-3-nitropyridine

The next step involves the selective hydrolysis of one of the chlorine atoms. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution by the adjacent nitro group and the ring nitrogen. The chlorine at the 6-position is also activated by the ring nitrogen. Careful control of reaction conditions is necessary to achieve mono-hydrolysis.

-

Protocol:

-

Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as aqueous dioxane or ethanol.

-

Add one equivalent of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture under reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-chloro-6-hydroxy-3-nitropyridine.

-

Step 3: Reduction of the Nitro Group

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine. Standard reduction conditions are generally effective for this transformation.

-

Protocol:

-

Suspend 2-chloro-6-hydroxy-3-nitropyridine in a solvent mixture such as ethanol and water.

-

Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture (if using iron) or stir at room temperature (for hydrogenation) until the reaction is complete (monitored by TLC).

-

If using iron, filter the hot reaction mixture through celite to remove iron salts and neutralize the filtrate. For hydrogenation, filter off the catalyst.

-

Remove the solvent under reduced pressure to yield 3-amino-2-chloro-6-hydroxypyridine.

-

Final Acylation Step

The final step is the acylation of the amino group of the key intermediate with pivaloyl chloride.

-

Protocol:

-

Dissolve 3-amino-2-chloro-6-hydroxypyridine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of pivaloyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted for this compound and are intended to aid in its structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 - 11.5 | br s | 1H | OH | The phenolic proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the acidic nature of the pyridinol. |

| ~9.0 - 9.5 | s | 1H | NH | The amide proton signal is expected to be a singlet and downfield due to the deshielding effect of the adjacent carbonyl group. |

| ~7.8 - 8.0 | d | 1H | H-4 | This aromatic proton is adjacent to the electron-withdrawing pivalamide group and is expected to be a doublet coupled to H-5. |

| ~6.8 - 7.0 | d | 1H | H-5 | This aromatic proton is coupled to H-4 and is expected to be a doublet at a more upfield position. |

| ~1.25 | s | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet in a shielded region of the spectrum. |

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~176 - 178 | C=O | The amide carbonyl carbon is expected to be significantly deshielded. |

| ~158 - 162 | C-6 | The carbon bearing the hydroxyl group is expected to be in the downfield region of the aromatic carbons. |

| ~145 - 148 | C-2 | The carbon attached to the chlorine atom will be deshielded. |

| ~138 - 142 | C-4 | Aromatic CH carbon. |

| ~125 - 128 | C-3 | The carbon bearing the amide substituent. |

| ~110 - 115 | C-5 | Aromatic CH carbon, expected to be the most shielded of the ring carbons. |

| ~39 - 41 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~27 - 29 | C(C H₃)₃ | The nine equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad, Strong | O-H stretch (from the hydroxyl group, likely hydrogen-bonded) |

| ~3300 - 3100 | Medium | N-H stretch (from the amide) |

| ~1680 - 1650 | Strong | C=O stretch (Amide I band) |

| ~1600 - 1550 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |

| ~1550 - 1500 | Medium-Strong | N-H bend (Amide II band) |

| ~1250 - 1200 | Medium | C-N stretch |

| ~1100 - 1000 | Medium | C-O stretch |

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 228 for ³⁵Cl and 230 for ³⁷Cl in a ~3:1 ratio) should be observable.

-

Major Fragment Ions:

-

Loss of the tert-butyl group ([M - 57]⁺): A significant peak resulting from the cleavage of the C-C bond between the carbonyl group and the tert-butyl group.

-

McLafferty rearrangement: If sterically feasible, a rearrangement involving the amide proton and the carbonyl group could lead to the loss of pivalamide as a neutral molecule.

-

Loss of HCl: Fragmentation involving the loss of a chlorine atom and a hydrogen atom.

-

Cleavage of the amide bond: Fragmentation leading to ions corresponding to the pivaloyl cation ([C₅H₉O]⁺, m/z = 85) and the aminopyridine fragment.

-

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive theoretical framework for its synthesis and structural characterization. The proposed synthetic route is based on established and reliable organic transformations. The predicted spectroscopic data offers a detailed analytical profile that will be invaluable for researchers in confirming the identity and purity of the synthesized compound. This guide serves as a foundational document to facilitate further research and application of this interesting heterocyclic compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

An In-depth Technical Guide to the IUPAC Nomenclature and Chemical Identity of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical compound identified as N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide. The primary focus of this document is the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name to ensure clarity and precision in scientific communication. Additionally, this guide presents key physicochemical properties, discusses the critical concept of tautomerism relevant to its hydroxypyridine moiety, outlines a generalized synthetic approach, and specifies protocols for structural verification. This document is intended to serve as an authoritative reference for professionals engaged in chemical research and development.

Chemical Identity and Structure

The molecule is a substituted pyridine derivative featuring an amide functional group. Its structural integrity is foundational to its chemical behavior and potential applications.

Molecular Structure

The two-dimensional structure is depicted below:

Figure 1: 2D representation of this compound.

Key Structural Features

-

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. It is substituted at positions 2, 3, and 6.

-

Amide Linkage: A secondary amide group connects the pyridine ring (at position 3) to a pivaloyl group. According to IUPAC rules, the amide is the principal functional group for naming purposes.[1][2]

-

Substituents:

-

A chloro (-Cl) group at position 2.

-

A hydroxy (-OH) group at position 6.

-

A pivaloyl (-C(=O)C(CH₃)₃) group attached to the exocyclic nitrogen.

-

Tautomerism of the Hydroxypyridine Moiety

A critical consideration for this molecule is the prototropic tautomerism of the 2-hydroxypyridine scaffold. The 6-hydroxy form exists in equilibrium with its 6-pyridone tautomer, N-(2-chloro-6-oxo-1,6-dihydropyridin-3-yl)pivalamide.[3][4] In many contexts, the pyridone form is significantly more stable and may be the predominant species.[4] For nomenclature, the name reflects the specific tautomer being described; in this case, the "6-hydroxy" form is explicitly named.

IUPAC Nomenclature Analysis

The name this compound is a semi-systematic name that is widely understood. However, a fully systematic IUPAC name provides unambiguous structural information.

Preferred IUPAC Name (PIN)

The Preferred IUPAC Name for this compound is N-(2-Chloro-6-hydroxypyridin-3-yl)-2,2-dimethylpropanamide .

Systematic Name Construction

The IUPAC name is derived following a set of established rules:[2][5]

-

Identify the Principal Functional Group: The amide group (-CO-N-) has higher priority for naming than the chloro, hydroxy, or aromatic ring substituents. Therefore, the molecule is named as an amide.[1]

-

Determine the Parent Amide: The amide is derived from 2,2-dimethylpropanoic acid (common name: pivalic acid). By replacing the "-oic acid" suffix with "-amide," the parent amide is named 2,2-dimethylpropanamide .[6] The common name "pivalamide" is also frequently used.

-

Identify Substituents on the Nitrogen Atom: The entire substituted pyridine ring is attached to the nitrogen atom of the amide. This is designated with the locant N-.[5]

-

Name the N-Substituent:

-

The attachment point is position 3 of the pyridine ring, making the root pyridin-3-yl.

-

Substituents on the pyridine ring are listed alphabetically: chloro and hydroxy.

-

Their positions are specified with locants: 2-chloro and 6-hydroxy.

-

Assembling this gives the full substituent name: (2-Chloro-6-hydroxypyridin-3-yl) .

-

-

Assemble the Full Name: Combining the parts yields the complete, systematic name: N-(2-Chloro-6-hydroxypyridin-3-yl)-2,2-dimethylpropanamide .

The logical hierarchy for constructing the IUPAC name is illustrated in the diagram below.

Caption: IUPAC nomenclature workflow for the target molecule.

Physicochemical Properties

A summary of the key chemical properties is provided below. These values are based on available data from chemical suppliers and computational models.[7]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [7] |

| Molecular Weight | 228.68 g/mol | [7] |

| Physical Form | Solid | [7] |

| InChI Key | CQNMJXZSXBSFLZ-UHFFFAOYSA-N | [7] |

| SMILES | CC(C)(C)C(=O)Nc1ccc(O)nc1Cl | [7] |

| CAS Number | Not explicitly assigned in searches, but related structures exist. |

Synthesis and Structural Verification

While this molecule is commercially available from specialized suppliers, understanding its synthesis and characterization is vital for research applications.[7]

General Synthesis Protocol: Amide Coupling

A standard and logical approach to synthesizing this molecule is through the acylation of an amine precursor with an acyl chloride.

Workflow Diagram:

Caption: General synthetic pathway via amide coupling.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-amino-2-chloro-6-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base (e.g., Triethylamine, DIPEA) (1.1-1.5 eq) to the solution and cool in an ice-water bath.

-

Acylation: Add pivaloyl chloride (1.05 eq) dropwise to the cooled solution. The reaction is often exothermic.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir until completion, monitoring progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the final compound.

Structural Verification Protocol

Confirmation of the chemical structure is achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - A singlet in the aliphatic region (~1.3 ppm) integrating to 9H for the tert-butyl group.- Signals in the aromatic region (7-8 ppm) for the two protons on the pyridine ring.- A broad singlet for the amide N-H proton.- A broad singlet for the hydroxyl O-H proton. |

| ¹³C NMR | - Resonances corresponding to the quaternary and methyl carbons of the tert-butyl group.- A signal for the amide carbonyl carbon (~170-180 ppm).- Signals for the five distinct carbons of the substituted pyridine ring. |

| Mass Spec (HRMS) | The measured m/z ratio of the molecular ion [M+H]⁺ should correspond to the calculated exact mass for C₁₀H₁₄ClN₂O₂⁺, confirming the elemental composition. |

| FT-IR | - A characteristic C=O stretch for the secondary amide (~1650-1680 cm⁻¹).- An N-H stretch for the amide (~3200-3400 cm⁻¹).- A broad O-H stretch for the hydroxyl group (~3200-3600 cm⁻¹). |

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Classification: While specific data is limited, related compounds suggest it may be harmful if swallowed (Acute Toxicity 4 Oral).[7]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

References

-

Chemistry LibreTexts. (2023). Nomenclature of Amides. [Link]

-

ACD/Labs. Rule R-5.7.8: Amides, imides, and hydrazides. IUPAC Nomenclature of Organic Chemistry. [Link]

-

Wikipedia. 2-Pyridone. [Link]

-

JoVE. Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. [Link]

-

The Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (The Blue Book). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. 2-Chloro-6-hydroxypyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Characterization of the Solubility Profile of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. With estimates suggesting that 70-90% of new chemical entities are poorly soluble, a thorough understanding of an API's solubility characteristics is fundamental to successful drug development. This guide provides a comprehensive technical framework for the systematic evaluation of the solubility profile of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide, a substituted hydroxypyridine derivative. We will explore the foundational physicochemical properties that govern solubility, present detailed protocols for determining thermodynamic and kinetic solubility, and discuss the importance of evaluating solubility in biorelevant media to forecast in vivo performance. The methodologies described herein are designed to build a robust data package for informed decision-making in preformulation and formulation development.

Introduction: The Central Role of Solubility

This compound is a solid chemical entity with the molecular formula C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.68 g/mol . Its structure, featuring a pivalamide group and a chloro-hydroxypyridine core, presents a unique combination of lipophilic and polar moieties that require careful solubility characterization. The pyridine ring, a common scaffold in medicinal chemistry, is known to be polar and can be ionized, which is often leveraged to enhance the solubility of drug candidates.[1]

The ultimate goal of solubility studies is to ensure that the API can dissolve in the gastrointestinal (GI) fluids at a rate and extent sufficient for absorption into systemic circulation. Failure to achieve adequate solubility can lead to poor bioavailability, high inter-patient variability, and potential therapeutic failure. This guide establishes the principles and experimental designs necessary to thoroughly characterize this critical attribute for this compound.

Foundational Physicochemical Properties

Before embarking on solubility measurements, it is crucial to understand the intrinsic properties of the molecule that dictate its behavior in solution.

Ionization Constant (pKa)

The hydroxypyridine moiety in this compound contains a weakly basic nitrogen atom and a weakly acidic hydroxyl group. The ionization constant, or pKa, defines the pH at which 50% of the compound is in its ionized form.

-

Causality: For a basic compound, solubility dramatically increases in environments with a pH below its pKa, as the ionized (protonated) form is generally much more water-soluble than the neutral form. Conversely, for an acidic compound, solubility increases at a pH above its pKa. Given the pyridine nucleus, the basic pKa is of primary interest. The pKa of unsubstituted pyridine is approximately 5.23.[2][3] Substituents on the ring will alter this value, making experimental determination essential.

-

Significance: Knowing the pKa is paramount for predicting how the solubility of this compound will change as it transits from the acidic environment of the stomach (pH 1-3) to the near-neutral environment of the small intestine (pH 5-7.5).[4]

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is typically measured as the partition coefficient (LogP) between octanol and water. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more relevant.

-

Causality: There is often a trade-off between solubility and permeability, which is influenced by lipophilicity. High lipophilicity can lead to poor aqueous solubility.[5] While no experimental data is publicly available for the target compound, computed LogP (XLogP3) values for structurally similar compounds range from 3.4 to 3.5, suggesting a moderate to high degree of lipophilicity.[6][7][8]

-

Significance: LogD data, particularly at intestinal pH (e.g., pH 6.5), helps to classify the compound within the Biopharmaceutics Classification System (BCS) and anticipates whether absorption will be solubility-limited or permeability-limited.

Core Solubility Assessment: Methodologies & Protocols

A multi-faceted approach is required to build a complete solubility picture, distinguishing between the rapid, early-stage assessment (kinetic) and the definitive, formulation-relevant measurement (thermodynamic).

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is essential to understand the two primary types of solubility measurements performed during drug development.[9][10]

-

Thermodynamic Solubility (Equilibrium): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. This value is critical for developing formulations and is the gold standard for regulatory submissions (e.g., for BCS classification).[11][12] The measurement involves exposing an excess of the solid API to the solvent for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]

-

Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, begins to precipitate when added to an aqueous buffer.[10][14] This method is faster but can often overestimate solubility because it can generate supersaturated solutions that have not yet precipitated.[10]

The logical workflow for solubility assessment follows a tiered approach, starting with high-throughput kinetic screening and progressing to definitive thermodynamic studies for promising candidates.

Caption: Tiered workflow for API solubility characterization.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recommended approach for determining equilibrium solubility.[13][15]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials:

-

This compound (solid powder)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control (set to 37 ± 1 °C for physiological relevance)[15]

-

Validated HPLC-UV method for quantification

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Solvents: Purified Water, 0.1 N HCl (pH ~1.2), Phosphate Buffer (pH 6.8), Methanol, Ethanol, Acetonitrile.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; enough solid must remain at the end of the experiment to confirm saturation. A starting point is to add ~5 mg of API to 2 mL of solvent.

-

Incubation: Place the sealed vials on an orbital shaker set to a constant agitation speed and temperature (e.g., 37 °C). The agitation should be vigorous enough to keep the particles suspended without forming a vortex.[15]

-

Equilibration: Agitate the samples for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the concentration of the API in solution does not change between subsequent time points.[16]

-

Sampling: Allow the vials to stand for ~30 minutes for large particles to settle. Carefully withdraw an aliquot from the supernatant.

-

Separation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. Self-Validation Step: Discard the first portion of the filtrate to prevent drug loss due to filter adsorption.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method against a standard curve.

-

Verification: After the final time point, visually inspect each vial to ensure excess solid material is still present. The pH of the aqueous samples should be measured and recorded.

pH-Dependent Solubility and Biorelevant Media

For an ionizable compound intended for oral administration, understanding its solubility across the physiological pH range and in the presence of biological surfactants is non-negotiable.

The pH-Solubility Profile

A pH-solubility profile is generated by performing the thermodynamic shake-flask method across a range of buffers (e.g., from pH 1.2 to 7.5).

-

Expected Behavior: For this compound, with its basic pyridine nitrogen, solubility is expected to be highest at low pH (stomach) and decrease as the pH rises towards neutral (intestine). This can create a risk of the drug precipitating out of solution upon moving from the stomach to the small intestine, a phenomenon that can severely limit absorption.[17]

Solubility in Biorelevant Media

Standard buffers do not account for the solubilizing effects of bile salts and phospholipids present in the GI tract. Biorelevant media are designed to mimic these fluids.[18]

-

FaSSIF (Fasted State Simulated Intestinal Fluid): Simulates the conditions of the small intestine before a meal. It contains sodium taurocholate (a bile salt) and lecithin (a phospholipid) at concentrations relevant to the fasted state.[19]

-

FeSSIF (Fed State Simulated Intestinal Fluid): Simulates the conditions after a meal, with higher concentrations of bile salts and lecithin, reflecting the digestive response.[20]

-

FaSSGF (Fasted State Simulated Gastric Fluid): Simulates stomach fluid in the fasted state.[19]

Causality & Significance: For lipophilic compounds, solubility in FaSSIF and FeSSIF can be significantly higher than in simple phosphate buffer.[20] Comparing these values is crucial for predicting potential food effects. A large increase in solubility from FaSSIF to FeSSIF suggests that taking the drug with food may enhance its absorption.[20] Two-stage dissolution experiments, where a drug is first exposed to FaSSGF and then converted to FaSSIF, are particularly valuable for basic drugs to assess the risk of precipitation upon gastric emptying.[17]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Physicochemical Properties

| Parameter | Method | Predicted/Hypothetical Value | Significance |

|---|---|---|---|

| Molecular Weight | - | 228.68 g/mol | Affects diffusion and permeability. |

| Basic pKa | Potentiometric Titration | 4.8 | Indicates significant ionization in the stomach (pH < pKa). |

| Acidic pKa | UV-Spectrophotometry | 9.2 | Relevant for the hydroxyl group, less impact on GI solubility. |

| LogP (calculated) | XLogP3 | 2.9 | Suggests moderate lipophilicity. |

| LogD (pH 6.8) | Shake-Flask | 2.8 | Indicates lipophilicity in the intestinal environment. |

Table 2: Hypothetical Thermodynamic Solubility Data (37 °C)

| Medium | pH | Solubility (µg/mL) | Solubility (mg/mL) | Interpretation |

|---|---|---|---|---|

| 0.1 N HCl | 1.2 | 1500 | 1.5 | High solubility due to protonation below pKa. |

| Acetate Buffer | 4.5 | 450 | 0.45 | Solubility decreases as pH approaches pKa. |

| Phosphate Buffer | 6.8 | 35 | 0.035 | Low intrinsic solubility of the neutral form. |

| FaSSIF | 6.5 | 95 | 0.095 | Bile salt micelles enhance solubility vs. buffer. |

| FeSSIF | 5.8 | 280 | 0.28 | Significant enhancement suggests a positive food effect. |

| Methanol | N/A | >10,000 | >10 | Freely soluble in polar organic solvent. |

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion and Forward Look

This guide outlines a systematic, field-proven approach to characterizing the solubility of this compound. The hypothetical data presented illustrates a classic profile for a weakly basic, lipophilic compound: high solubility at acidic pH with a sharp decrease towards neutral pH, and significant solubilization by biorelevant media, suggesting a potential positive food effect.

This foundational dataset is the cornerstone of rational formulation design. Low intrinsic solubility in the intestinal region (as seen in the pH 6.8 buffer) indicates that formulation strategies such as amorphous solid dispersions, particle size reduction, or lipid-based formulations may be necessary to achieve adequate bioavailability. The data gathered through these protocols provides the authoritative grounding required to navigate these complex formulation decisions and advance a promising drug candidate.

References

-

N-[(2-chloro-6-fluorophenyl)methyl]-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)furan-3-carboxamide | C19H13ClFN3O2 | CID 146637574. PubChem. [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

-

FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. [Link]

-

Pyridine - Wikipedia. Wikipedia. [Link]

-

Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

-

Pyridine | C5H5N | CID 1049. PubChem. [Link]

-

Two Stage Dissolution: FaSSGF→FaSSIF. Biorelevant.com. [Link]

-

Annex 4 - WHO Technical Report Series, No. 996, 2016. World Health Organization (WHO). [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Journal of Pharmaceutical Sciences. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

-

Dissolution Media Simulating Fasted and Fed States. MilliporeSigma. [Link]

-

What is pKa and how is it used in drug development? Pion Inc. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Comparison of the Solubility and Dissolution of Drugs in FastedState Biorelevant Media (FaSSIF and FaSSIF-V2). ResearchGate. [Link]

-

In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Dissolution Technologies. [Link]

-

Prd_002214 | C35H48N6O8 | CID 146025593. PubChem. [Link]

-

(R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(4-methyl-1H-pyrazol-5-yl)nicotinamide. PubChem. [Link]

-

N-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-hydroxyethyl). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. N-[(2-chloro-6-fluorophenyl)methyl]-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)furan-3-carboxamide | C19H13ClFN3O2 | CID 146637574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(4-methyl-1H-pyrazol-5-yl)nicotinamide | C21H20ClF2N5O3 | CID 72545603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide | C16H11ClF6N2O2 | CID 87667694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. evotec.com [evotec.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. asianpubs.org [asianpubs.org]

- 15. who.int [who.int]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. biorelevant.com [biorelevant.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. biorelevant.com [biorelevant.com]

- 20. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Leveraging N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide as a Core Intermediate for Novel Fungicide Synthesis

Audience: Researchers, scientists, and drug development professionals in agrochemicals.

Abstract: The relentless evolution of fungal resistance necessitates the continuous development of novel fungicides. Pyridine carboxamide derivatives have emerged as a critical class of agrochemicals, most notably as succinate dehydrogenase inhibitors (SDHI). This guide provides a comprehensive technical overview and detailed protocols for the synthesis and utilization of a key building block, N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide , in the creation of next-generation fungicidal agents. We will elucidate the synthesis of this core intermediate and demonstrate its application in constructing a target fungicide, drawing upon established, mechanistically sound reaction principles.

Introduction: The Strategic Importance of the Pyridine Carboxamide Scaffold

The pyridine carboxamide framework is a privileged scaffold in modern fungicide design. Its inherent structural rigidity, capacity for hydrogen bonding, and tunable electronic properties allow for potent and selective interaction with biological targets. A prime example is the multi-billion dollar fungicide Boscalid, which validates the efficacy of this chemical class in controlling a wide range of plant pathogens.[1][2][3] The core mechanism for many of these compounds involves the inhibition of the enzyme succinate dehydrogenase (SDH) in the fungal mitochondrial respiratory chain, disrupting energy production and leading to cell death.[4]

The intermediate, This compound , presents a strategic platform for generating novel SDHI analogues. It contains three key functional handles for diversification:

-

A 6-hydroxy group , ideal for introducing aryl or alkyl ethers to modulate lipophilicity and target engagement.

-

A 2-chloro substituent , which can be targeted for nucleophilic substitution or cross-coupling reactions.

-

A pivalamide moiety , which can provide steric bulk and enhance metabolic stability.

This document outlines a robust, multi-step synthesis to access this intermediate and subsequently convert it into a potential fungicide candidate.

Synthesis of the Core Intermediate: this compound

The synthesis of our key intermediate is a sequential process designed for efficiency and scalability. The pathway begins with the commercially available 2-amino-3-hydroxypyridine.

Logical Workflow for Intermediate Synthesis

The chosen pathway involves three key transformations:

-

Selective Chlorination : Introduction of a chlorine atom at the C2 position of the pyridine ring. This is a critical step to install a versatile synthetic handle. Direct chlorination of 3-hydroxypyridine derivatives is a known strategy.[5]

-

Nitration : Introduction of a nitro group at the C5 position to direct the subsequent reduction and acylation steps.

-

Reduction & Acylation : Reduction of the nitro group to an amine, followed by acylation with pivaloyl chloride to install the sterically demanding pivalamide group. Pivaloyl chloride is an effective reagent for forming robust amide bonds.[6][7][8]

Sources

- 1. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. WO2018024145A1 - Process for preparing boscalid - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl chloride - Google Patents [patents.google.com]

- 8. Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

The Strategic Role of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide in Medicinal Chemistry: A Guide for Researchers

Introduction: In the landscape of modern drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide has emerged as a valuable, albeit specialized, intermediate in medicinal chemistry. Its unique substitution pattern, featuring a reactive hydroxyl group, a strategically placed chlorine atom, and a sterically hindering pivaloyl protecting group, offers a versatile platform for the construction of sophisticated molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, with a particular focus on its role in the development of targeted therapies such as RAF kinase inhibitors.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 228.68 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | CQNMJXZSXBSFLZ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)C(=O)Nc1ccc(O)nc1Cl | [1] |

The core of this molecule is a substituted pyridine ring, a privileged scaffold in medicinal chemistry known for its ability to engage in various biological interactions. The key functional groups that dictate its reactivity and utility are:

-

2-Chloro Group: This halogen atom serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl moieties.

-

6-Hydroxy Group: The hydroxyl group provides a site for further functionalization, for instance, through etherification to introduce side chains that can modulate solubility, cell permeability, or target engagement.

-

3-Pivalamido Group: The bulky pivaloyl group ((CH₃)₃CCO-) acts as a robust protecting group for the amino functionality.[2] Its steric hindrance prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations. This group is stable under a variety of reaction conditions but can be removed under specific hydrolytic conditions when required.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through a multi-step sequence, typically starting from commercially available pyridines. The following workflow outlines a plausible and efficient synthetic strategy.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Amino-2-chloropyridine (Reduction)

The initial step involves the reduction of the nitro group of 2-chloro-3-nitropyridine to an amine. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

-

2-Chloro-3-nitropyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-chloro-3-nitropyridine in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-chloropyridine, which can be purified further by crystallization or chromatography if necessary.

Protocol 2: Synthesis of 3-Amino-2-chloro-6-hydroxypyridine (Hydrolysis)

The conversion of the 6-chloro substituent to a hydroxyl group can be achieved through nucleophilic aromatic substitution.

Materials:

-

3-Amino-2-chloropyridine

-

Aqueous strong base (e.g., sodium hydroxide or potassium hydroxide)

-

Water

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

In a round-bottom flask, dissolve 3-amino-2-chloropyridine in an aqueous solution of a strong base.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with an acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-amino-2-chloro-6-hydroxypyridine.

Protocol 3: Synthesis of this compound (Acylation)

The final step is the selective acylation of the 3-amino group with pivaloyl chloride. The use of a base is crucial to neutralize the HCl generated during the reaction.

Materials:

-

3-Amino-2-chloro-6-hydroxypyridine

-

Pivaloyl chloride

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve 3-amino-2-chloro-6-hydroxypyridine in an anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere.

-

Add the non-nucleophilic base to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Application in the Synthesis of RAF Kinase Inhibitors

A significant application of this compound and its analogs is in the synthesis of RAF kinase inhibitors, a class of targeted cancer therapeutics.[3][4] The RAF signaling pathway is a critical component of the MAPK/ERK pathway, which is often dysregulated in various cancers. The following workflow illustrates the pivotal role of a closely related intermediate, N-(2-chloro-6-methoxypyridin-3-yl)pivalamide, in the synthesis of a potent RAF inhibitor. The hydroxyl variant can be utilized in a similar fashion, potentially after O-alkylation or directly in coupling reactions.

Caption: Role of the pivalamide intermediate in RAF inhibitor synthesis.

The synthesis of advanced RAF inhibitors often involves a key cross-coupling step where the chloro-substituted pyridine core is linked to another complex fragment. The pivaloyl-protected amine at the 3-position ensures that this functionality does not interfere with the coupling reaction. Subsequent removal of the pivaloyl group unveils the amine, which can then be further functionalized to complete the synthesis of the final drug molecule.

Protocol 4: Demethylation of N-(2-chloro-6-methoxypyridin-3-yl)pivalamide (Optional Route)

Should the synthetic strategy commence with the more readily available methoxy analog, a demethylation step is required to furnish the target hydroxypyridine.

Materials:

-

N-(2-chloro-6-methoxypyridin-3-yl)pivalamide

-

Demethylating agent (e.g., Boron tribromide (BBr₃) or Trimethylsilyl iodide (TMSI))

-

Anhydrous aprotic solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve N-(2-chloro-6-methoxypyridin-3-yl)pivalamide in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C for BBr₃).

-

Slowly add the demethylating agent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction with methanol or water.

-

Work up the reaction mixture, typically involving an aqueous wash and extraction.

-

Purify the product by chromatography to yield this compound.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its carefully orchestrated array of functional groups allows for sequential and regioselective modifications, making it an invaluable tool in the construction of targeted therapeutics, particularly in the realm of kinase inhibitors. The protocols and workflows detailed in this guide are intended to provide researchers with a solid foundation for the synthesis and application of this important chemical intermediate.

References

-

Ramurthy, S., Taft, B. R., Aversa, R. J., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013–2027. [Link]

- Patents, G. (n.d.). CN101311155A - Process for preparing chloro-pivalyl chloride.

- Patents, G. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Patents, G. (n.d.). Preparation method of 3-amino-2-hydroxypyridine.

-

Almac. Enzyme Screening and Engineering for N- and O-Demethylation: Key Steps in the Synthesis of Buprenorphine. [Link]

-

MDPI. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. [Link]

-

ResearchGate. (n.d.). The reported N-demethylation reactions. A-D, traditional chemical... Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Discovery of N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)- A selective, efficacious and well-tolerated RAF inhibitor targeting RAS mutant cancers: The path to the clinic. Retrieved from [Link]

-

NIH. (n.d.). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N,6-Trimethyl-2-[4-(methoxymethyl)phenyl]imidazo[1,2-a]pyridine-3-acetamide (reaction scheme 2). Retrieved from [Link]

- Patents, G. (n.d.). US4725645A - Process for synthesising peptides.

-

PubMed. (n.d.). (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides are orally active inhibitors of pyruvate dehydrogenase kinase. Retrieved from [Link]

-

UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

-

NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

-

MDPI. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]

-

NIH. (n.d.). Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Retrieved from [Link]

-

atamankimya.com. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]

- Patents, G. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.

- Patents, G. (n.d.). EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

- 1. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. US4725645A - Process for synthesising peptides - Google Patents [patents.google.com]

- 3. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling Reactions with N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide

Introduction: Unlocking Molecular Complexity in Drug Discovery

In the landscape of modern pharmaceutical and materials science research, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1][2][3] This application note provides a detailed guide to leveraging this powerful transformation with a specific, high-value building block: N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide .

This substrate is of particular interest to medicinal chemists. The substituted 3-aminopyridine core is a privileged scaffold found in numerous biologically active molecules. The pivalamide group serves as a robust protecting group for the amine, while the 6-hydroxy group (which exists in tautomeric equilibrium with its pyridone form) offers a handle for further functionalization. The 2-chloro substituent is the key reactive site for diversification via Suzuki coupling. However, the relative inertness of aryl chlorides compared to their bromide or iodide counterparts presents a unique set of challenges that necessitate carefully optimized reaction conditions.[4] This guide will dissect the mechanistic nuances and provide robust protocols to empower researchers to successfully incorporate this versatile building block into their synthetic campaigns.

Mechanism and Key Strategic Considerations

A deep understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex, which is broadly accepted to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

The Strategic Utility of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide in the Synthesis of Advanced Pyridine Scaffolds

This comprehensive guide details the synthetic applications of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide, a versatile building block for the construction of highly functionalized pyridine derivatives. Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This document provides researchers, medicinal chemists, and process development scientists with a robust framework for utilizing this reagent, focusing on the strategic considerations behind reaction choices, detailed experimental protocols for key transformations, and troubleshooting guidance.

Introduction: The Pyridine Moiety and the Role of this compound

The pyridine ring is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to present substituents in a well-defined three-dimensional space.[2] Consequently, the development of efficient methods for the synthesis of substituted pyridines is of paramount importance. This compound has emerged as a key intermediate, offering multiple points for diversification. Its structure incorporates a strategically placed chlorine atom, a hydroxyl group, and a pivalamide-protected amine, each serving a distinct purpose in synthetic design.

Strategic Considerations for Synthesis: A Multifunctional Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. Understanding the role of each component is crucial for designing efficient and selective synthetic routes.

-

The 2-Chloro Substituent: This is the primary site for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions. The chlorine atom provides a balance of reactivity, being more reactive than a fluorine atom but generally less so than bromine or iodine, which can be advantageous in sequential cross-coupling strategies.

-

The 6-Hydroxy Group: The hydroxyl group can act as a handle for further functionalization, such as etherification to introduce additional side chains. It also electronically influences the pyridine ring, potentially modulating the reactivity of the 2-chloro position. In many synthetic schemes, this group may be protected or used in its free form, depending on the desired downstream transformations.

-

The 3-Pivalamido Group: The pivalamide group serves as a robust protecting group for the 3-amino functionality. The bulky tert-butyl group prevents unwanted side reactions at the nitrogen atom, such as N-arylation during cross-coupling reactions. Furthermore, the amide functionality can act as a directing group in certain transformations, influencing the regioselectivity of reactions on the pyridine ring. Its removal under specific conditions reveals the free amine, which can then be used for further derivatization.

Below is a conceptual workflow illustrating the strategic application of this building block.

Caption: Synthetic pathways from this compound.

Core Synthetic Applications: Protocols and Methodologies

The primary transformations involving this compound are palladium-catalyzed cross-coupling reactions at the 2-position. The following sections provide detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are based on established procedures for the closely related 3-amino-2-chloropyridine and are adapted for the title compound.[3]

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the relatively less reactive 2-chloropyridine substrates.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Couplings with this compound

| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | N-(2-Phenyl-6-hydroxypyridin-3-yl)pivalamide |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | N-(2-(4-Methoxyphenyl)-6-hydroxypyridin-3-yl)pivalamide |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Toluene | 110 | 16 | N-(2-(Thiophen-2-yl)-6-hydroxypyridin-3-yl)pivalamide |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 2-amino-substituted pyridines by coupling this compound with a variety of primary and secondary amines. The use of bulky, electron-rich phosphine ligands is often essential for achieving high catalytic activity.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.).

-

Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Aminations with this compound

| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Product |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | N-(2-(Morpholin-4-yl)-6-hydroxypyridin-3-yl)pivalamide |

| 2 | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | N-(2-(Phenylamino)-6-hydroxypyridin-3-yl)pivalamide |

| 3 | Benzylamine | Pd₂Cl₂(allyl)₂ (2.5) | BrettPhos (5) | LiHMDS | Toluene | 90 | 12 | N-(2-(Benzylamino)-6-hydroxypyridin-3-yl)pivalamide |

The Pivalamide Protecting Group: Application and Removal

The pivaloyl group is a valuable protecting group for the amino functionality in pyridine systems due to its steric bulk and stability under a range of reaction conditions, including the often basic conditions of cross-coupling reactions.

Deprotection Protocol

The removal of the pivaloyl group is typically achieved under acidic or strongly basic conditions.

-

Acidic Hydrolysis: Refluxing the pivalamide-protected compound in a strong acid such as 6M HCl or a mixture of acetic acid and water can effectively cleave the amide bond.

-

Basic Hydrolysis: Treatment with a strong base like sodium hydroxide or potassium hydroxide in a protic solvent (e.g., ethanol or water) at elevated temperatures can also effect deprotection.

The choice of deprotection method will depend on the stability of other functional groups in the molecule.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following decision tree provides a systematic approach to troubleshooting common problems encountered during the synthesis of substituted pyridines from this compound.

Caption: Troubleshooting workflow for pyridine synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyridines. Its well-defined points of reactivity allow for the strategic and controlled introduction of a wide range of functional groups. The protocols and strategic insights provided in this guide are intended to empower researchers to efficiently and effectively utilize this reagent in their drug discovery and development programs.

References

- An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. BenchChem. [URL: https://www.benchchem.

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ade000570]

- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide. Angene Chemical. [URL: https://www.angenechemical.com/product/AG0090NE.html]

- Pyridine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pyridine-synthesis.shtm]

- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr050004o]

- Preparation method of 2-chloro-3-aminopyridine. Google Patents. [URL: https://patents.google.

- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/285324505_ChemInform_Abstract_Buchwald-Hartwig_Amination_of_Heteroaryl_Chlorides_by_Employing_MorDalPhos_under_Aqueous_and_Solvent-Free_Conditions]

- Pyridine Synthesis: Cliff Notes. Baran Lab. [URL: https://www.scripps.edu/baran/images/grpmtgpdf/OMalley_Jun_04.pdf]

- Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6353]

- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide, 1 gram. CP Lab Safety. [URL: https://www.cplabsafety.com/n-2-chloro-6-hydroxymethyl-pyridin-3-yl-pivalamide-1-gram.html]

- Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/14971945/]

- Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [URL: https://medium.com/@linachika/pyridines-in-action-7-selected-examples-of-pyridine-in-drug-synthesis-9f8a6b7e5a0c]

- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Alkylamines_and_Heterocyclic_Amines/24.

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6353]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562424/]

- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo061937f]

- Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. ResearchGate. [URL: https://www.researchgate.

- Pyridines. University of Babylon. [URL: https://www.uobabylon.edu.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.

- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ade000585]

- Protecting Groups. University of California, Irvine. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/Protecting_Groups.pdf]

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272803/]

- Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/806.shtm]

- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20Suzuki%20Coupling.pdf]

- N-[(2-chloro-6-fluorophenyl)methyl]-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)furan-3-carboxamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/146637574]

- n-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide. ChemUniverse. [URL: https://www.chemuniverse.com/products/Q11313]

Sources

Application Notes and Protocols for N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide in Agrochemical Synthesis

A Prospective Guide for the Research Scientist

Introduction: Unveiling the Potential of a Niche Pyridine Intermediate

N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide is a substituted pyridine derivative with a unique arrangement of functional groups that suggests its potential as a valuable intermediate in the synthesis of complex agrochemicals. The presence of a chloro group, a hydroxyl group, and a pivalamide-protected amine on the pyridine ring offers multiple reaction sites for synthetic transformations. The pivaloyl protecting group provides steric hindrance, which can be advantageous for directing reactions to other parts of the molecule and can be removed under specific conditions to liberate the amine for further functionalization.

While extensive, publicly available literature detailing the direct application of this compound in the synthesis of commercialized agrochemicals is limited, its structural motifs are present in various patented and researched pesticide classes. This document, therefore, serves as a prospective guide for the research scientist. It outlines a scientifically plausible, albeit hypothetical, application of this intermediate in the synthesis of a novel agrochemical scaffold, providing detailed experimental considerations and protocols for such an exploratory endeavor. The proposed synthetic pathway is grounded in established principles of organic chemistry and knowledge of agrochemical design.

Hypothetical Application: Synthesis of a Novel Fungicide Scaffold

Based on the structure of this compound, a plausible application is its use as a key building block for a novel class of fungicides. Many successful fungicides, such as boscalid, contain a substituted pyridine or pyrimidine core linked to an aryl ether moiety. The hydroxyl group of our target compound is an ideal handle for introducing such an aryl ether via a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis. The chloro and protected amine groups offer further points for diversification to optimize the biological activity and physicochemical properties of the final compound.

The following sections outline a hypothetical synthetic workflow to explore this application.

Overall Synthetic Strategy

The proposed strategy involves a two-step process:

-